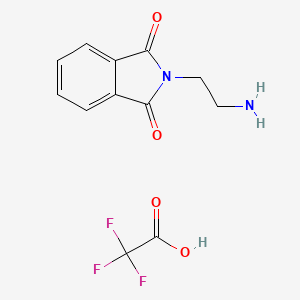
(Perfluoropropane-2,2-diyl)bis(2-amino-4,1-phenylene) diacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Perfluoropropane-2,2-diyl)bis(2-amino-4,1-phenylene) diacrylate is a complex organic compound characterized by its unique structure, which includes perfluoropropane, amino, phenylene, and acrylate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Perfluoropropane-2,2-diyl)bis(2-amino-4,1-phenylene) diacrylate typically involves a multi-step process. One common method includes the nucleophilic aromatic substitution of 4,4′-(hexafluoroisopropylidene)diphenol with perfluoropyridine, followed by further functionalization to introduce the amino and acrylate groups . The reaction conditions often involve the use of stoichiometric cesium carbonate in acetonitrile at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as crystallization and chromatography to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
(Perfluoropropane-2,2-diyl)bis(2-amino-4,1-phenylene) diacrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the acrylate groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield perfluoropropane-2,2-diyl bis(2-amino-4,1-phenylene) diacrylate oxides, while reduction can produce alcohol derivatives.
Aplicaciones Científicas De Investigación
(Perfluoropropane-2,2-diyl)bis(2-amino-4,1-phenylene) diacrylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing advanced materials and polymers.
Medicine: Investigated for its potential use in medical imaging and as a therapeutic agent.
Industry: Utilized in the production of high-performance coatings and adhesives.
Mecanismo De Acción
The mechanism of action of (Perfluoropropane-2,2-diyl)bis(2-amino-4,1-phenylene) diacrylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various biological molecules, potentially affecting cellular processes and signaling pathways. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved.
Comparación Con Compuestos Similares
Similar Compounds
- (Perfluoropropane-2,2-diyl)bis(4,1-phenylene) diacrylate
- (Perfluoropropane-2,2-diyl)bis(2-amino-4,1-phenylene) dimethacrylate
Uniqueness
(Perfluoropropane-2,2-diyl)bis(2-amino-4,1-phenylene) diacrylate is unique due to its combination of perfluoropropane, amino, phenylene, and acrylate groups. This unique structure imparts specific chemical and physical properties, making it suitable for specialized applications in various fields.
Propiedades
Fórmula molecular |
C21H16F6N2O4 |
|---|---|
Peso molecular |
474.4 g/mol |
Nombre IUPAC |
[2-amino-4-[2-(3-amino-4-prop-2-enoyloxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]phenyl] prop-2-enoate |
InChI |
InChI=1S/C21H16F6N2O4/c1-3-17(30)32-15-7-5-11(9-13(15)28)19(20(22,23)24,21(25,26)27)12-6-8-16(14(29)10-12)33-18(31)4-2/h3-10H,1-2,28-29H2 |
Clave InChI |
XUIHIBOPIKNHKZ-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)OC1=C(C=C(C=C1)C(C2=CC(=C(C=C2)OC(=O)C=C)N)(C(F)(F)F)C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


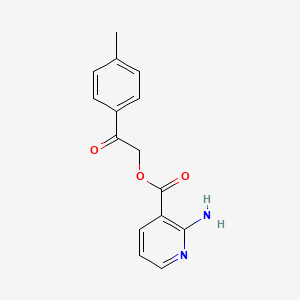
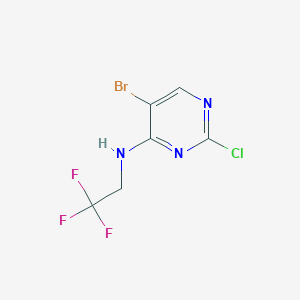
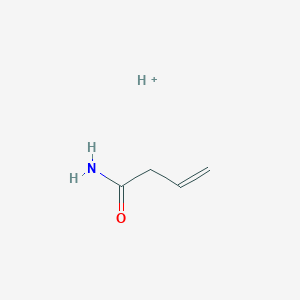
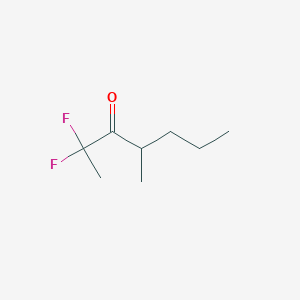

![[(2S,3R,4S)-5,5-difluorodispiro[2.0.24.13]heptan-2-yl]methanol](/img/structure/B12845365.png)

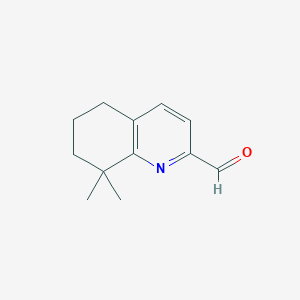


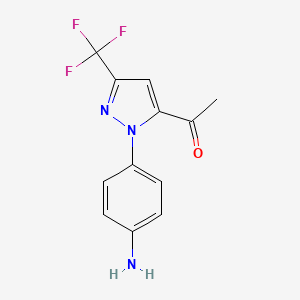
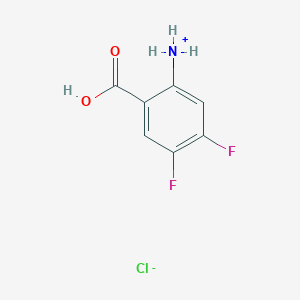
![4-(Benzyloxy)-3'-methyl[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12845397.png)
